N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide
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Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a chemical compound characterized by its unique structure, which includes an aniline group, a trichloroethyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-anilino-2,2,2-trichloroethyl)octanamide
- N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide
Uniqueness
N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
5157-65-3 |
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Molecular Formula |
C16H15Cl3N2O |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H15Cl3N2O/c1-11-6-5-7-12(10-11)14(22)21-15(16(17,18)19)20-13-8-3-2-4-9-13/h2-10,15,20H,1H3,(H,21,22) |
InChI Key |
KGILQXXRQDPOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
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